molecular formula C9H10ClNOS B1351190 N1-[3-(Methylthio)phenyl]-2-chloroacetamide CAS No. 85126-64-3

N1-[3-(Methylthio)phenyl]-2-chloroacetamide

Cat. No.: B1351190
CAS No.: 85126-64-3
M. Wt: 215.7 g/mol
InChI Key: MVHJOIYPKBFDCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(Methylthio)phenyl]-2-chloroacetamide typically involves the reaction of 3-(methylthio)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the smaller reaction volumes at any given time. The use of automated systems can also enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine by reducing the chloroacetamide group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[3-(Methylthio)phenyl]-2-chloroacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-(Methylthio)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

  • N1-[3-(Methylthio)phenyl]-2-bromoacetamide
  • N1-[3-(Methylthio)phenyl]-2-iodoacetamide
  • N1-[3-(Methylthio)phenyl]-2-fluoroacetamide

Comparison: N1-[3-(Methylthio)phenyl]-2-chloroacetamide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative is generally more stable and less reactive, making it suitable for certain applications where controlled reactivity is desired. The methylthio group also contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJOIYPKBFDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384095
Record name 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-64-3
Record name 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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